MAO-B Inhibitor 58 is a compound that targets monoamine oxidase B, an enzyme involved in the metabolism of neurotransmitters such as dopamine. This inhibition plays a significant role in the treatment of neurodegenerative diseases, particularly Parkinson's disease. The compound is classified under the category of reversible inhibitors, which means it can temporarily bind to the enzyme, blocking its activity without permanently altering its structure.
MAO-B Inhibitor 58 is derived from a series of synthetic compounds designed to enhance selectivity and potency against monoamine oxidase B. It falls under the broader classification of small molecule inhibitors, specifically targeting the flavin-containing monoamine oxidase family. The compound's design often incorporates various structural motifs to improve binding affinity and reduce side effects associated with enzyme inhibition.
The synthesis of MAO-B Inhibitor 58 typically involves multi-step organic synthesis, which can be broken down into several key stages:
The molecular structure of MAO-B Inhibitor 58 can be characterized using various spectroscopic techniques, including nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry. These methods help confirm the identity and purity of the compound.
The structural analysis reveals that MAO-B Inhibitor 58 interacts with specific residues in the active site of monoamine oxidase B, forming critical hydrogen bonds and hydrophobic interactions that stabilize its binding . The precise arrangement of atoms within the inhibitor allows for effective competition with natural substrates, leading to enhanced inhibitory activity.
MAO-B Inhibitor 58 undergoes several types of chemical reactions:
Common reagents used include potassium permanganate for oxidation and sodium borohydride for reduction. These reactions are crucial for generating derivatives that may exhibit improved pharmacological properties .
MAO-B Inhibitor 58 exerts its pharmacological effects by binding to the active site of monoamine oxidase B. This binding prevents the enzyme from catalyzing the oxidative deamination of dopamine and other monoamines, resulting in increased levels of these neurotransmitters in the brain. This mechanism is particularly beneficial in alleviating symptoms associated with neurodegenerative disorders such as Parkinson's disease .
The binding process involves interactions with key residues in the enzyme's active site, including hydrogen bonds with cysteine residues and hydrophobic interactions with tyrosine residues, which stabilize the inhibitor-enzyme complex .
MAO-B Inhibitor 58 exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's formulation for therapeutic use .
MAO-B Inhibitor 58 has significant applications in scientific research, particularly in neuropharmacology. Its primary uses include:
Monoamine oxidase B (MAO-B) is a mitochondrial outer-membrane enzyme that catalyzes the oxidative deamination of monoamine neurotransmitters, notably dopamine. This enzymatic degradation depletes striatal dopamine levels—a hallmark of Parkinson’s disease (PD) pathophysiology. MAO-B activity increases with age and accelerates in PD due to reactive gliosis, where activated astrocytes overexpress the enzyme. This heightens dopamine turnover and generates neurotoxic byproducts (e.g., hydrogen peroxide), inducing oxidative stress and perpetuating neuronal degeneration [2] [4] [8].
The substantia nigra’s dopaminergic neurons are particularly vulnerable to MAO-B-mediated oxidative damage. Postmortem studies of PD patients show 40–70% higher MAO-B activity in the striatum and frontal cortex compared to healthy individuals, correlating with motor symptom severity [4] [7]. Additionally, MAO-B metabolizes environmental neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) into MPP⁺, which selectively destroys nigrostriatal neurons by inhibiting mitochondrial complex I [10].
Beyond dopamine regulation, MAO-B influences α-synuclein aggregation—a key pathological feature of PD. In vitro evidence indicates MAO-B inhibitors disrupt α-synuclein fibril formation, redirecting oligomerization toward nontoxic cyclic structures [4] [10]. This positions MAO-B as both a mechanistic player in dopamine depletion and a therapeutic target for modifying PD progression.
Table 1: MAO Isoenzyme Characteristics and Distribution
Property | MAO-A | MAO-B |
---|---|---|
Primary Substrates | Serotonin, Norepinephrine | Phenethylamine, Benzylamine |
Dopamine Affinity | Moderate | High |
Brain Distribution | Catecholaminergic neurons (20%) | Glial cells, Striatum (80%) |
Inhibitors | Clorgyline, Moclobemide | Selegiline, Rasagiline, Safinamide |
First-generation MAO-B inhibitors, exemplified by selegiline (deprenyl), emerged in the 1980s as adjuncts to levodopa. As an irreversible inhibitor, selegiline covalently binds MAO-B’s flavin adenine dinucleotide (FAD) cofactor, permanently inactivating the enzyme. While effective in reducing "off" time in advanced PD, its metabolite (L-methamphetamine) causes sympathomimetic side effects and limits neuroprotective utility [5] [10].
Second-generation inhibitors addressed these limitations. Rasagiline, approved in 2005, lacks amphetamine metabolites and demonstrates 3–15× greater potency than selegiline in vivo. Its propargylamine moiety confers anti-apoptotic effects by upregulating Bcl-2 and downregulating Bax—actions independent of MAO-B inhibition [4] [10]. However, both generations share irreversibility, necessitating new enzyme synthesis for functional recovery.
Third-generation compounds prioritize reversibility and multi-target engagement. Safinamide (approved 2017) exemplifies this shift, combining MAO-B inhibition with sodium/calcium channel blockade and glutamate release modulation. It exhibits 5,000× greater MAO-B selectivity than selegiline in vitro, minimizing off-target effects [4] [9].
MAO-B Inhibitor 58 (C₁₄H₉Cl₂N₃) represents a novel class of reversible, competitive MAO-B inhibitors. Its chemical structure, (E)-N-(3,4-dichlorophenyl)-(1H-indazol-5-yl)methanimine, enables selective binding to MAO-B’s substrate cavity without irreversible FAD linkage. Biochemical assays confirm sub-micromolar affinity (IC₅₀ = 82 nM) and >300× selectivity over MAO-A [1] [5] [9]. Unlike earlier inhibitors, it lacks adrenergic activity, reducing "cheese reaction" risk. Molecular docking reveals hydrogen bonding with Gln206 and hydrophobic interactions with Ile199 and Tyr326, stabilizing the enzyme-inhibitor complex [5] [9].
Table 2: Evolution of MAO-B Inhibitors and Key Properties of MAO-B Inhibitor 58
Generation | Examples | Mechanism | Limitations | MAO-B Inhibitor 58 |
---|---|---|---|---|
First | Selegiline | Irreversible | Amphetamine metabolites | Reversible, competitive |
Second | Rasagiline | Irreversible | Limited symptomatic duration | No neurotoxic metabolites |
Third | Safinamide | Reversible, multi-target | Complex pharmacokinetics | High selectivity (MAO-B/MAO-A >300) |
The structural evolution of MAO-B inhibitors reflects a trajectory toward enhanced precision. MAO-B Inhibitor 58’s indazole-dichlorophenyl scaffold optimizes steric and electronic compatibility with MAO-B’s active site—a design informed by computational modeling of enzyme-inhibitor interactions [5] [9]. This progress underscores the expanding therapeutic potential for structurally refined, next-generation inhibitors in PD management.
Table 3: Structural and Chemical Properties of MAO-B Inhibitor 58
Property | Value |
---|---|
IUPAC Name | (E)-N-(3,4-dichlorophenyl)-(1H-indazol-5-yl)methanimine |
CAS Number | 1619884-75-1 |
Molecular Formula | C₁₄H₉Cl₂N₃ |
Exact Mass | 289.0174 Da |
XLogP3 | 3.9 |
Hydrogen Bond Acceptors | 3 |
Rotatable Bonds | 2 |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: